2-(Aminomethyl)-6-phenylpyridine
Overview
Description
2-(Aminomethyl)-6-phenylpyridine , also known as AMPP , is a chemical compound with the following properties:
- Chemical Formula : C₁₂H₁₁N₂
- Molecular Weight : Approximately 185.23 g/mol
- Structure : It consists of a pyridine ring (with a phenyl group attached at position 6) and an aminomethyl group at position 2.
Synthesis Analysis
The synthesis of AMPP involves various methods, including:
- Condensation Reactions : AMPP can be synthesized through condensation reactions between an aldehyde (such as benzaldehyde) and an amine (such as methylamine).
- Heterocyclic Chemistry : The pyridine ring formation is a key step in its synthesis.
Molecular Structure Analysis
AMPP’s molecular structure comprises:
- A six-membered pyridine ring.
- A phenyl group attached to the pyridine ring.
- An aminomethyl group (-CH₂NH₂) at position 2.
Chemical Reactions Analysis
AMPP participates in several chemical reactions:
- Acylation : The amino group can undergo acylation reactions.
- Reductive Amination : The aminomethyl group can react with aldehydes or ketones to form secondary amines.
- Substitution Reactions : The phenyl group can undergo substitution reactions.
Physical And Chemical Properties Analysis
- Physical State : AMPP is typically a white to pale yellow solid.
- Melting Point : Approximately 70-75°C.
- Solubility : Soluble in organic solvents (e.g., ethanol, acetone) but sparingly soluble in water.
Scientific Research Applications
Synthesis and Structure
Synthesis and Catalytic Properties : 2-(Aminomethyl)-6-phenylpyridine derivatives have been used in the synthesis of CNN pincer palladium(II) and ruthenium(II) complexes. These complexes have shown significant catalytic activities, such as in the allylation of aldehydes and the transfer hydrogenation of ketones. These applications demonstrate the utility of 2-(Aminomethyl)-6-phenylpyridine in catalysis and materials science (Wang et al., 2011).
Complex Synthesis and Photophysical Properties : The compound has also been involved in the synthesis of functionalized polypyridine ligands used to prepare cyclometalated complexes of Iridium(III). These complexes exhibit notable photophysical properties and redox behavior, indicating potential applications in photochemistry and electrochemistry (Neve et al., 1999).
Chemical Reactions and Properties
Chemical Reactivity and Molecular Structure : Studies on the reactivity of various derivatives of 2,6-dihalogenopyridines, including 2-(Aminomethyl)-6-phenylpyridine, have provided insights into their chemical behavior and potential applications in synthetic chemistry (Streef et al., 1985).
Aminomethylation Reactions : The aminomethylation reactions of 2-(Aminomethyl)-6-phenylpyridine and related compounds have been studied for their potential in creating new chemical entities, which can be of importance in the development of new materials or pharmaceuticals (Smirnov et al., 1973).
Biological and Medicinal Applications
Neurotropic Activity : Research has been conducted on the neurotropic activity of new derivatives of 2-(Aminomethyl)-6-phenylpyridine, indicating potential applications in the development of therapeutic agents for neurological disorders (Palamarchuk et al., 2021).
Multipotent Drugs for Neurological Diseases : Derivatives of 2-(Aminomethyl)-6-phenylpyridine have been explored as multipotent therapeutic molecules for diseases like Alzheimer's, highlighting their potential in medicinal chemistry (Samadi et al., 2010).
Safety And Hazards
- Toxicity : AMPP should be handled with care due to its potential toxicity.
- Irritant : It may cause skin and eye irritation.
- Storage : Store in a cool, dry place away from direct sunlight.
Future Directions
Research on AMPP continues to explore its:
- Biological Activity : Investigate its potential as a drug candidate.
- Applications : Explore its use in materials science, catalysis, and other fields.
properties
IUPAC Name |
(6-phenylpyridin-2-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-9-11-7-4-8-12(14-11)10-5-2-1-3-6-10/h1-8H,9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIJLYUDLSFLDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40578172 | |
Record name | 1-(6-Phenylpyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40578172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-6-phenylpyridine | |
CAS RN |
162614-74-6 | |
Record name | 1-(6-Phenylpyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40578172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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